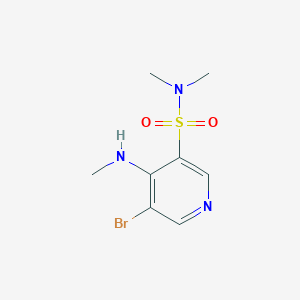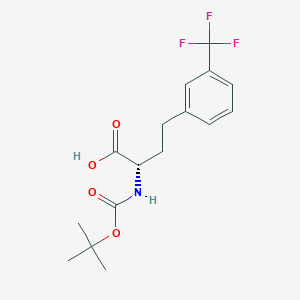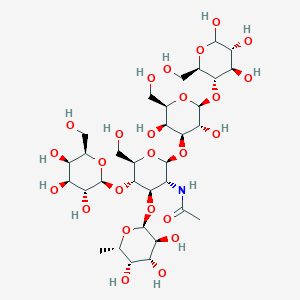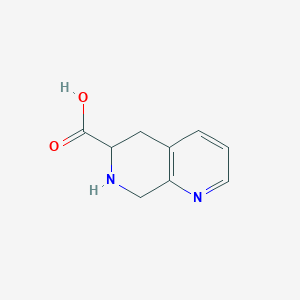
1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired naphthyridine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of the compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions are typically functionalized naphthyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism by which 1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Studied for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and as ligands in coordination chemistry.
Uniqueness
1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- stands out due to its unique structural features and the specific biological activities it exhibits. Its tetrahydro form provides distinct reactivity and stability compared to other naphthyridine derivatives .
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)5-11-7/h1-3,7,11H,4-5H2,(H,12,13) |
Clé InChI |
AJYCSAJGUKLWPI-UHFFFAOYSA-N |
SMILES canonique |
C1C(NCC2=C1C=CC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


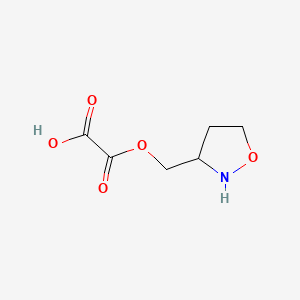
![5-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11824097.png)
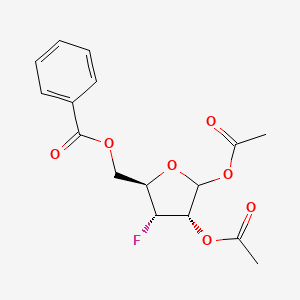
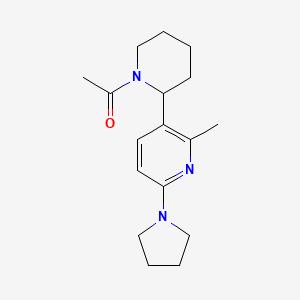
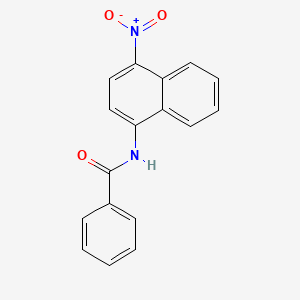
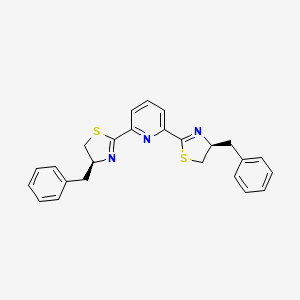
![1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11824143.png)

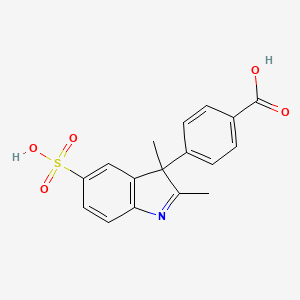
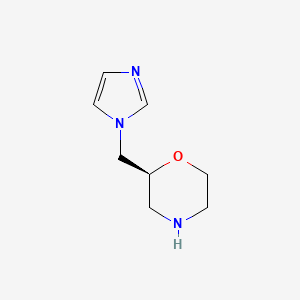
![3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11824157.png)
